Novobiocic Acid

Description

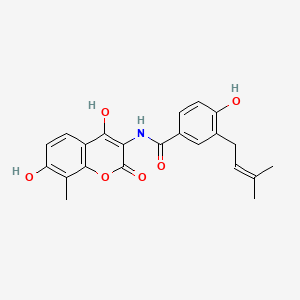

Structure

3D Structure

Properties

IUPAC Name |

N-(4,7-dihydroxy-8-methyl-2-oxochromen-3-yl)-4-hydroxy-3-(3-methylbut-2-enyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO6/c1-11(2)4-5-13-10-14(6-8-17(13)25)21(27)23-18-19(26)15-7-9-16(24)12(3)20(15)29-22(18)28/h4,6-10,24-26H,5H2,1-3H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCFFEJWADWZTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197541 | |

| Record name | Novobiocic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485-23-4 | |

| Record name | Novobiocic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Novobiocic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Novobiocic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Scientific Journey of Novobiocin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Novobiocin, an aminocoumarin antibiotic, holds a significant place in the history of antimicrobial agents. Though its clinical use has waned, its unique mechanism of action and biosynthetic pathway continue to be of great interest to the scientific community. This technical guide provides an in-depth exploration of the history, discovery, chemical properties, and biological activity of novobiocin. It details the experimental protocols for its isolation and antimicrobial susceptibility testing, presents quantitative data on its efficacy, and illustrates its complex biosynthetic pathway and historical discovery through detailed diagrams. This document serves as a comprehensive resource for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development.

A Historical Overview of Novobiocin's Discovery

The mid-20th century was a golden era for antibiotic discovery, with soil microorganisms proving to be a rich source of novel therapeutic agents. It was in this fertile scientific landscape that novobiocin emerged. First reported in the mid-1950s, the antibiotic was independently discovered and isolated by research teams at several pharmaceutical companies, leading to a variety of initial names for the compound.

Notably, scientists at Upjohn Research Laboratories isolated the antibiotic from the actinomycete Streptomyces niveus and initially named it streptonivicin.[1][2] Simultaneously, research at Pfizer, Merck, and Lepetit also yielded the same compound, which was referred to by other names such as Albamycin and Cathamycin.[2] The producing organism, Streptomyces niveus, is now recognized as a heterotypic synonym for Streptomyces spheroides.[3] The multiplicity of its discovery underscores the intense and competitive nature of antibiotic research during this period. Novobiocin was licensed for clinical use in the 1960s under the trade name Albamycin.[3]

Below is a diagram illustrating the key milestones in the discovery of novobiocin.

Chemical Structure and Biosynthesis

Novobiocin (C₃₁H₃₆N₂O₁₁) is a complex natural product belonging to the aminocoumarin class of antibiotics. Its structure is comprised of three main moieties: a 3-dimethylallyl-4-hydroxybenzoic acid residue (Ring A), a 3-amino-4,7-dihydroxycoumarin core (Ring B), and a noviose sugar derivative, L-noviose (Ring C).

The biosynthesis of novobiocin is a fascinating example of microbial secondary metabolism, involving a dedicated gene cluster that orchestrates the assembly of the three distinct structural components. The biosynthetic gene cluster for novobiocin was identified in Streptomyces spheroides. The precursors for the three rings are derived from primary metabolic pathways:

-

Ring A (3-dimethylallyl-4-hydroxybenzoic acid): Derived from prephenate, a key intermediate in the shikimic acid pathway, and dimethylallyl pyrophosphate.

-

Ring B (Aminocoumarin): Derived from the amino acid L-tyrosine.

-

Ring C (L-noviose): Derived from glucose-1-phosphate.

A simplified overview of the novobiocin biosynthetic pathway is depicted below, highlighting the key precursors and the assembly of the final molecule.

Mechanism of Action

Novobiocin exerts its antibacterial effect by targeting bacterial DNA gyrase (topoisomerase II), an essential enzyme involved in DNA replication, transcription, and repair. Specifically, novobiocin binds to the GyrB subunit of DNA gyrase, competitively inhibiting its ATPase activity. This inhibition prevents the enzyme from introducing negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA replication. The disruption of DNA gyrase function ultimately leads to the cessation of DNA synthesis and bacterial cell death. This mechanism of action is distinct from that of other major antibiotic classes, such as beta-lactams and macrolides.

Antibacterial Spectrum and Quantitative Activity

Novobiocin exhibits a narrow spectrum of activity, being primarily effective against Gram-positive bacteria. It has limited activity against Gram-negative organisms due to the impermeability of their outer membrane to the antibiotic. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of novobiocin against a range of bacterial species.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 | 0.063 | |

| Staphylococcus aureus | (Methicillin-Resistant) | 0.25 - 1.0 | |

| Staphylococcus epidermidis | - | 0.12 - 0.5 | |

| Staphylococcus saprophyticus | ATCC 15305 | Resistant (≥16) | |

| Enterococcus faecium | (Vancomycin-Resistant) | ≤0.5 - ≤2 | |

| Streptococcus pneumoniae | - | 0.25 - 1.0 | |

| Escherichia coli | - | >64 | |

| Acinetobacter baumannii | ATCC 17978 | 10 |

Experimental Protocols

Isolation and Purification of Novobiocin from Streptomyces Fermentation Broth

The following protocol is a generalized procedure based on historical methods for the isolation and purification of novobiocin.

I. Fermentation

-

Prepare a suitable nutrient medium for the cultivation of Streptomyces niveus or Streptomyces spheroides. The medium should contain sources of carbon (e.g., glucose), nitrogen (e.g., soybean meal, yeast extract), and essential minerals.

-

Inoculate the sterilized medium with a seed culture of the Streptomyces strain.

-

Conduct submerged aerobic fermentation for a period of 5-7 days at 28°C with continuous agitation and aeration to ensure optimal antibiotic production.

II. Initial Extraction

-

At the end of the fermentation, adjust the pH of the whole fermentation broth to approximately 9.0.

-

Filter the broth to remove the mycelia and other solid components. A filter aid such as diatomaceous earth can be used to improve filtration efficiency.

-

Acidify the filtrate to a pH of 2.0 using a mineral acid (e.g., HCl). This will precipitate the novobiocin, which is an acidic compound.

-

Collect the precipitate by filtration.

III. Purification

-

Wash the collected precipitate (filter cake) with water.

-

Extract the novobiocin from the filter cake using 85% aqueous methanol at a pH of 9.0.

-

Concentrate the methanol extract by evaporation to remove the methanol, leaving an aqueous solution.

-

Adjust the pH of the aqueous solution to approximately 9.0 and extract the novobiocin into an organic solvent such as n-butanol or amyl acetate.

-

Back-extract the novobiocin from the organic phase into an alkaline aqueous buffer solution.

-

Crystallize the novobiocin from a suitable solvent system, such as a methanol-water-acetic acid mixture.

-

Collect the pure, crystalline novobiocin by filtration, wash with a methanol-water mixture, and dry under vacuum.

The workflow for the isolation and purification of novobiocin is illustrated in the diagram below.

References

Physicochemical Properties of Novobiocic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Novobiocic acid, the aglycone of the aminocoumarin antibiotic novobiocin, represents a critical scaffold in the development of novel therapeutic agents. As a key intermediate in the biosynthesis of novobiocin, its unique chemical structure and properties are of significant interest to the scientific community. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering detailed data, experimental methodologies, and visual representations of its biological context to support ongoing research and drug development efforts.

Chemical Identity and Structure

This compound is structurally composed of a 3-amino-4,7-dihydroxy-8-methylcoumarin moiety linked by an amide bond to a 4-hydroxy-3-(3-methyl-2-butenyl)benzoic acid residue.

Table 1: Chemical Identifiers and Molecular Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-(4,7-dihydroxy-8-methyl-2-oxo-2H-1-benzopyran-3-yl)-4-hydroxy-3-(3-methyl-2-buten-1-yl)-benzamide | [1] |

| CAS Number | 485-23-4 | [1] |

| Molecular Formula | C₂₂H₂₁NO₆ | [1][2] |

| Molecular Weight | 395.4 g/mol | [2] |

| Chemical Structure | ``` | |

| dot | ||

| graph { | ||

| layout=neato; | ||

| node [shape=plaintext]; | ||

| "C22H21NO6" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=10229&t=l", label=""]; | ||

| } |

Caption: Biosynthetic pathway of novobiocin highlighting the formation of this compound.

The primary mechanism of action of the final product, novobiocin, is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. Novobiocin competitively inhibits the ATPase activity of the GyrB subunit.

Caption: Mechanism of DNA gyrase inhibition by novobiocin.

Conclusion

This technical guide consolidates the available physicochemical data for this compound, providing a valuable resource for researchers in medicinal chemistry and drug discovery. While key data points such as the melting point and pKa remain to be experimentally determined and reported in the literature, the provided information on its structure, solubility, and spectral properties, alongside the context of its biosynthesis, offers a solid foundation for further investigation and utilization of this important chemical entity.

References

The Core Mechanism of Action of Novobiocic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Novobiocic acid, the core structural component of the aminocoumarin antibiotic novobiocin, has long been a subject of scientific inquiry due to its potent inhibitory effects on essential cellular processes. Initially identified as a powerful antibacterial agent, its mechanism of action has been elucidated to primarily target bacterial DNA gyrase. More recently, a second, distinct molecular target has been identified in eukaryotic cells: the heat shock protein 90 (Hsp90). This dual-targeting capability has renewed interest in this compound and its analogues as potential scaffolds for the development of both new antibacterial and anticancer therapeutics. This technical guide provides an in-depth exploration of the molecular mechanisms of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows involved in its study.

Primary Mechanism of Action: Inhibition of Bacterial DNA Gyrase

The principal antibacterial effect of this compound is achieved through the inhibition of DNA gyrase (topoisomerase II), an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[1]

This compound specifically targets the GyrB subunit of the DNA gyrase holoenzyme.[1] It acts as a competitive inhibitor of the ATPase activity inherent to the GyrB subunit.[1][2] By binding to the ATP-binding site on GyrB, this compound prevents the hydrolysis of ATP, which is the energy source for the strand-passage and DNA supercoiling reaction.[2] This leads to a cessation of DNA replication and, ultimately, bacterial cell death. The Ki values for this inhibition are significantly lower than the Km for ATP, indicating a high affinity of the drug for the enzyme.

Quantitative Data: Inhibition of DNA Gyrase and Topoisomerase IV

The inhibitory potency of novobiocin against DNA gyrase and the related topoisomerase IV varies between bacterial species. The following table summarizes key inhibitory concentrations (IC50) and inhibition constants (Ki) reported in the literature.

| Compound | Target Enzyme | Organism | IC50 | Ki | Reference(s) |

| Novobiocin | DNA Gyrase | Escherichia coli | ~0.48 µM | - | |

| Novobiocin | DNA Gyrase | Staphylococcus aureus | 6-10 nM | - | |

| Novobiocin | Topoisomerase IV | Escherichia coli | - | - | |

| Novobiocin | Topoisomerase IV | Staphylococcus aureus | Weaker than Gyrase | - | |

| Clorobiocin | DNA Gyrase | Escherichia coli | - | - | |

| Coumermycin A1 | DNA Gyrase | Escherichia coli | - | - |

Note: IC50 and Ki values can vary depending on the specific assay conditions.

Signaling Pathway: DNA Gyrase Inhibition

The inhibition of DNA gyrase by this compound has profound downstream effects on bacterial cellular processes. The following diagram illustrates the central role of DNA gyrase and the consequences of its inhibition.

Secondary Mechanism of Action: Inhibition of Hsp90

In eukaryotic cells, this compound has been shown to inhibit the function of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the conformational maturation and stability of a wide range of "client" proteins. Many of these client proteins are key signaling molecules, such as protein kinases and transcription factors, that are often implicated in tumorigenesis.

This compound binds to a distinct, C-terminal ATP-binding site on Hsp90, unlike other well-known Hsp90 inhibitors like geldanamycin that bind to the N-terminus. This interaction disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent degradation of its client proteins, primarily through the ubiquitin-proteasome pathway. This targeted degradation of oncoproteins forms the basis of the anticancer potential of this compound analogues.

Quantitative Data: Hsp90 Inhibition and Anti-proliferative Activity

The inhibitory activity of novobiocin against Hsp90 is significantly weaker than its effect on DNA gyrase. However, synthetic analogues have been developed with much-improved potency.

| Compound | Cell Line | IC50 (Anti-proliferative) | Target | Reference(s) |

| Novobiocin | SKBr3 (Breast Cancer) | ~700 µM | Hsp90 | |

| Novobiocin Analogue (DHN1) | - | More potent than Novobiocin | Hsp90 | |

| Novobiocin Analogue (DHN2) | - | More potent than DHN1 | Hsp90 | |

| Novobiocin Analogue (A4) | Breast and Prostate Cancer Cells | Induces client protein degradation at 1 µM | Hsp90 |

Signaling Pathways: Downstream Effects of Hsp90 Inhibition

The inhibition of Hsp90 by this compound and its derivatives leads to the degradation of numerous client proteins, thereby affecting multiple signaling pathways critical for cancer cell survival and proliferation. Two of the most important are the NF-κB and MAPK pathways.

Experimental Protocols

The study of this compound's mechanism of action relies on a set of key biochemical and cell-based assays. Below are detailed methodologies for these essential experiments.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence and absence of inhibitors.

Materials:

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

DNA gyrase enzyme (E. coli or S. aureus)

-

5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin)

-

This compound stock solution (in DMSO)

-

2X Stop Buffer/Loading Dye (e.g., 8% Ficoll, 20 mM EDTA, 0.1% SDS, 0.025% bromophenol blue)

-

Agarose

-

1X TAE Buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures on ice. For a 20 µL reaction, combine 4 µL of 5X Assay Buffer, 1 µL of relaxed plasmid DNA (e.g., 0.5 µg/µL), and sterile water to a final volume of 18 µL.

-

Add 1 µL of this compound at various concentrations (or DMSO as a vehicle control).

-

Initiate the reaction by adding 1 µL of DNA gyrase enzyme.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Stop the reactions by adding 10 µL of 2X Stop Buffer/Loading Dye.

-

Load the samples onto a 1% agarose gel in 1X TAE buffer.

-

Perform electrophoresis at 100V for 1-2 hours.

-

Stain the gel with ethidium bromide and visualize under UV light. Supercoiled DNA will migrate faster than relaxed DNA.

Experimental Workflow: DNA Supercoiling Assay

Coupled ATPase Assay

This assay measures the ATP hydrolysis activity of DNA gyrase by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

-

DNA gyrase enzyme

-

Linear DNA (e.g., linearized pBR322)

-

5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT, 5 mM EDTA, 250% (w/v) glycerol)

-

ATP solution

-

Coupling system:

-

Phosphoenolpyruvate (PEP)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

NADH

-

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, linear DNA, PEP, PK, LDH, and NADH in a 96-well plate.

-

Add this compound at various concentrations (or DMSO as a control).

-

Add the DNA gyrase enzyme to each well.

-

Initiate the reaction by adding ATP.

-

Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

Hsp90 Client Protein Degradation Assay (Western Blot)

This assay is used to determine the effect of this compound on the stability of Hsp90 client proteins in cultured cells.

Materials:

-

Cancer cell line of interest (e.g., SKBr3, MCF-7)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against Hsp90 client proteins (e.g., HER2, AKT, Raf-1) and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound (and a DMSO control) for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and then incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system. A decrease in the band intensity of the client protein relative to the loading control indicates degradation.

Conclusion

This compound's dual mechanism of action, targeting both bacterial DNA gyrase and eukaryotic Hsp90, makes it a fascinating and important molecule in the field of drug discovery. Its potent, competitive inhibition of the GyrB ATPase activity provides a clear rationale for its antibacterial effects. Concurrently, its ability to bind to the C-terminal ATP-binding site of Hsp90 and induce the degradation of oncogenic client proteins highlights its potential as a scaffold for the development of novel anticancer agents. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers seeking to further investigate and exploit the unique biological activities of this compound and its derivatives. The clear structure-activity relationships that are beginning to emerge will undoubtedly pave the way for the design of next-generation inhibitors with improved selectivity and potency.

References

A Technical Guide to Novobiocic Acid as a DNA Gyrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of novobiocic acid, a potent inhibitor of bacterial DNA gyrase. This compound is the core component of the aminocoumarin antibiotic novobiocin, responsible for its antibacterial activity. This document details its mechanism of action, inhibitory kinetics, relevant experimental protocols, and the structural basis of its interaction with DNA gyrase.

Introduction: DNA Gyrase and the Aminocoumarin Class

DNA gyrase is a type II topoisomerase found in bacteria that is essential for maintaining DNA topology.[1][2] It introduces negative supercoils into DNA in an ATP-dependent manner, a process critical for DNA replication, transcription, and repair.[1][2][3] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂). The GyrA subunit is responsible for the DNA cleavage and re-ligation activity, while the GyrB subunit harbors the ATPase activity that powers the supercoiling reaction.

Novobiocin and its core moiety, this compound, belong to the aminocoumarin class of antibiotics. These compounds are potent inhibitors of bacterial DNA gyrase, acting as competitive inhibitors of the ATPase reaction catalyzed by the GyrB subunit. This mechanism is distinct from that of other major gyrase inhibitors like the fluoroquinolones, which target the GyrA subunit.

Mechanism of Action

This compound exerts its inhibitory effect by targeting the GyrB subunit of DNA gyrase. The core mechanism involves the competitive inhibition of ATP binding, which is essential for the enzyme's catalytic cycle.

-

Binding to GyrB: this compound binds to the ATP-binding pocket located in the N-terminal domain of the GyrB subunit. X-ray crystallography studies have confirmed that the binding sites for novobiocin and ATP overlap, providing a structural basis for the competitive inhibition.

-

Inhibition of ATPase Activity: By occupying the ATP-binding site, this compound prevents the hydrolysis of ATP to ADP and Pi. This energy transduction is critical for driving the conformational changes in the gyrase complex that lead to the introduction of negative supercoils.

-

Halting the Catalytic Cycle: The inhibition of ATP hydrolysis stalls the DNA gyrase in a state where it cannot complete its strand-passage reaction. This prevents the enzyme from introducing negative supercoils, ultimately leading to the cessation of essential cellular processes like DNA replication and cell division.

The following diagram illustrates the inhibitory mechanism of this compound on the DNA gyrase catalytic cycle.

Caption: this compound competitively inhibits ATP binding to the GyrB subunit of DNA gyrase.

Quantitative Inhibitory Activity

The potency of this compound (often measured using novobiocin) is typically quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ). These values can vary depending on the bacterial species and the specific assay conditions.

| Enzyme Source | Inhibitor | Assay Type | IC₅₀ (µM) | Kᵢ (µM) | Reference |

| Escherichia coli | Novobiocin | Supercoiling | 0.48 | - | |

| Escherichia coli | Clorobiocin | Supercoiling | 0.08 | - | |

| Escherichia coli | Novobiocin | ATPase | - | ~0.01 | |

| Staphylococcus aureus | Novobiocin | Supercoiling | <0.004 - 0.19 | - | |

| Staphylococcus aureus | Novobiocin | Topo IV Inhibition | 0.9 - 35 | - | |

| E. coli | Novobiocin | Topo IV Inhibition | ~10 | - |

Note: Novobiocin is a more potent inhibitor of DNA gyrase than topoisomerase IV.

Experimental Protocols

Characterizing the activity of DNA gyrase inhibitors like this compound typically involves two key in vitro assays: the DNA supercoiling assay and the ATPase assay.

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate, typically a plasmid like pBR322. The inhibition of this activity is visualized by agarose gel electrophoresis, as supercoiled DNA migrates faster than its relaxed counterpart.

Workflow Diagram:

Caption: A typical workflow for assessing gyrase inhibition via a supercoiling assay.

Detailed Protocol (Composite):

-

Reaction Mixture Preparation: On ice, prepare a master mix for the desired number of reactions. For a typical 30 µL reaction, combine:

-

6 µL of 5x Gyrase Assay Buffer (Final concentration: 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 1 mM ATP, 2 mM DTT, 1.8 mM Spermidine, 6.5% glycerol, 0.1 mg/mL albumin).

-

0.5 µg of relaxed pBR322 plasmid DNA.

-

Nuclease-free water to bring the volume to 26 µL.

-

-

Inhibitor Addition:

-

Aliquot 26 µL of the master mix into pre-chilled microcentrifuge tubes.

-

Add 1 µL of this compound (dissolved in a suitable solvent like DMSO) at various concentrations to the respective tubes.

-

For the positive control (full activity), add 1 µL of the solvent alone. For the negative control (no enzyme), add 1 µL of solvent.

-

-

Enzyme Addition:

-

Dilute the DNA gyrase enzyme in 1x Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% glycerol).

-

Add 3 µL of diluted DNA gyrase (typically 1-5 Units) to all tubes except the negative control. Add 3 µL of dilution buffer to the negative control.

-

-

Incubation: Mix gently and incubate the reactions at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding 6 µL of 6x Stop Buffer/Loading Dye (e.g., 30% glycerol, 0.75% bromophenol blue, 30 mM EDTA, 3% SDS).

-

Analysis:

-

Load the entire reaction volume onto a 1% agarose gel in TAE or TBE buffer.

-

Perform electrophoresis at approximately 80-90V for 2-3 hours.

-

Stain the gel with ethidium bromide (0.5-1 µg/mL) and visualize under UV light. The relaxed DNA will appear as a series of bands higher up the gel, while the supercoiled product will be a faster-migrating band.

-

This assay measures the rate of ATP hydrolysis by the GyrB subunit. The inhibition of this activity confirms that the compound targets the ATPase function of the enzyme. A common method is a linked assay where ATP hydrolysis is coupled to the oxidation of NADH, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.

Principle of the Linked Assay:

-

Gyrase hydrolyzes ATP → ADP + Pi.

-

Pyruvate kinase (PK) uses ADP and phosphoenolpyruvate (PEP) to regenerate ATP and produce pyruvate.

-

Lactate dehydrogenase (LDH) reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process.

-

The rate of NADH oxidation is directly proportional to the rate of ATP hydrolysis by gyrase.

Detailed Protocol (Composite):

-

Reaction Mixture Preparation: In a UV-transparent 96-well plate or cuvette, prepare a reaction mixture containing:

-

5x Assay Buffer (e.g., 40 mM HEPES, 100 mM potassium glutamate, 8 mM magnesium acetate).

-

Phosphoenolpyruvate (PEP).

-

NADH.

-

A mixture of pyruvate kinase (PK) and lactate dehydrogenase (LDH).

-

Linear or relaxed plasmid DNA (to stimulate the reaction).

-

This compound at various concentrations.

-

-

Reaction Initiation: Add DNA gyrase to initiate the reaction.

-

Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm at 37°C using a plate reader or spectrophotometer.

-

Analysis: Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration. Plot the velocity against the inhibitor concentration to determine the IC₅₀ value.

Structural Basis of Inhibition

X-ray crystallography has provided detailed insights into the binding of novobiocin to the GyrB subunit. The crystal structure of the N-terminal 43 kDa domain of GyrB in complex with novobiocin reveals the precise interactions that anchor the inhibitor in the ATP-binding site.

Key interactions often involve:

-

Hydrogen bonds between the coumarin ring of novobiocin and conserved residues in the active site, such as a conserved arginine (Arg136 in E. coli).

-

Interaction of the noviose sugar moiety with residues like Asp73 (E. coli) and a conserved water molecule.

Mutation of key residues, such as Arg136 to histidine (R136H), has been shown to confer resistance to novobiocin by weakening the binding affinity of the drug. These structural studies are invaluable for the rational design of new, more potent aminocoumarin derivatives and for understanding resistance mechanisms.

References

Unraveling the Molecular Architecture: A Technical Guide to the Structural Elucidation of Novobiocic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Novobiocic acid is the aglycone core of the aminocoumarin antibiotic novobiocin, an inhibitor of bacterial DNA gyrase.[1] A thorough understanding of its molecular structure is fundamental for the rational design of novel antibacterial agents and for comprehending its mechanism of action. This technical guide provides a detailed overview of the key experimental methodologies and data that have been instrumental in the complete structural elucidation of this compound. The structure was primarily determined through a combination of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside chemical degradation studies and X-ray crystallography of the parent compound, novobiocin.

Spectroscopic Analysis

The cornerstone of the structural elucidation of this compound lies in the application of advanced spectroscopic techniques. NMR spectroscopy provided critical information on the carbon-hydrogen framework, while mass spectrometry was essential for determining the molecular weight and fragmentation patterns, confirming the connectivity of the constituent parts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy were pivotal in mapping the intricate structure of this compound.

A sample of isolated this compound was dissolved in a deuterated solvent, typically deuterated methanol (CD₃OD). The ¹H-NMR spectrum was acquired on a high-field spectrometer, such as a 400 MHz Bruker AMX instrument.[1] The resulting free induction decay (FID) was Fourier transformed to yield the spectrum, which was then referenced to the residual solvent peak. Analysis of chemical shifts, coupling constants (J-values), and integration of the signals allowed for the assignment of each proton to its specific position within the molecule.

The following table summarizes the key proton chemical shifts (δ) and coupling constants (J) for this compound.[1]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.75 | d | 2.25 |

| H-6 | 7.71 | dd | 8.52, 2.25 |

| H-5' | 7.66 | d | 8.95 |

| H-6' | 6.85 | d | 8.98 |

| H-5 | 6.84 | d | 8.53 |

| H-8 | 5.35 | t | 7.63, 1.5 |

| H-7 | 3.34 | - | Overlapped with solvent |

| CH₃-8' | 2.26 | s | - |

| H-11 | 1.76 | s | - |

| H-10 | 1.74 | s | - |

The ¹³C-NMR spectrum of novobiocin, which contains the this compound core, was obtained to assign the carbon framework.[2] Off-resonance decoupling experiments were also performed to aid in the assignment of quaternary, methine, methylene, and methyl carbons.[2]

Mass Spectrometry (MS)

Mass spectrometry was employed to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis.

Electron impact (EI) mass spectra were recorded on an instrument such as a TSQ70 spectrometer (Finnigan, Bremen, Germany) using methanol as the solvent. High-resolution mass spectrometry (HRMS) would have been used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) experiments on the parent novobiocin molecule provide valuable data for inferring the fragmentation of this compound.

The following table summarizes the key mass spectrometry data for this compound and the relevant fragmentation of its parent compound, novobiocin.

| Analysis | Result | Interpretation |

| This compound | ||

| Molecular Weight (EI-MS) | 395.1 | Consistent with the calculated molecular weight of C₂₂H₂₁NO₆ (395.4 g/mol ) |

| Novobiocin Fragmentation (MS/MS) | ||

| Precursor Ion [M-H]⁻ | m/z 611.225 | Deprotonated novobiocin molecule |

| Major Fragment Ion | m/z 380.1302 | Loss of the noviose sugar moiety, corresponding to the this compound core |

| Major Fragment Ion | m/z 205.0351 | Further fragmentation of the this compound core |

X-ray Crystallography

Single crystals of novobiocin would be grown from a suitable solvent. The crystal is then mounted on a goniometer and exposed to a beam of X-rays. The diffraction pattern is collected on a detector, and the resulting data are processed to determine the unit cell dimensions and space group. The phases of the diffraction data are determined, and an electron density map is calculated. A molecular model is then built into the electron density and refined to yield the final crystal structure.

Chemical Degradation

Historically, chemical degradation was a fundamental technique for structure elucidation. For complex natural products like novobiocin, controlled hydrolysis was used to break the molecule down into smaller, more easily identifiable fragments.

Novobiocin can be subjected to acid hydrolysis, for instance, by heating in an acidic solution. This process cleaves the glycosidic and amide bonds, liberating the constituent components: the noviose sugar, the 3-amino-4,7-dihydroxycoumarin ring, and the 4-hydroxy-3-(3-methyl-2-butenyl)benzoic acid moiety, which together form this compound. These fragments can then be isolated and identified by comparison with authentic samples or through their own spectroscopic characterization.

Visualizing the Workflow

The logical flow of the structural elucidation process can be visualized as a series of integrated experimental and analytical steps.

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The structural elucidation of this compound is a classic example of the power of combining multiple analytical techniques. Through the detailed analysis of NMR and mass spectrometry data, supported by the definitive three-dimensional information from X-ray crystallography of its parent compound and insights from chemical degradation, the complete and unambiguous structure of this important antibiotic core has been established. This foundational knowledge continues to inform the development of new gyrase inhibitors and other therapeutic agents.

References

The Biological Activity Spectrum of Novobiocic Acid: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Novobiocic acid, the carboxylic acid core of the aminocoumarin antibiotic novobiocin, possesses a significant and diverse range of biological activities. This technical guide provides an in-depth exploration of the biological activity spectrum of this compound, with a primary focus on its antibacterial and anticancer properties. The document elucidates the molecular mechanisms of action, presents quantitative efficacy data, and furnishes detailed experimental protocols for the evaluation of its biological effects. Furthermore, key signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of its multifaceted pharmacological profile. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

This compound is a member of the aminocoumarin class of natural products, structurally representing the aglycone of novobiocin, which is produced by Streptomyces niveus.[1] While novobiocin itself has seen clinical use, this compound and its derivatives are the subject of ongoing research due to their intriguing biological activities. The primary mechanisms underpinning the bioactivity of this compound are the inhibition of two critical cellular enzymes: bacterial DNA gyrase and the heat shock protein 90 (Hsp90).[2][3] This dual-targeting capability confers upon this compound a broad spectrum of potential therapeutic applications, ranging from antibacterial to anticancer therapies. This guide will systematically detail these activities, providing the necessary technical information for their further investigation.

Antibacterial Activity

This compound, much like its parent compound novobiocin, exhibits potent antibacterial activity, primarily against Gram-positive bacteria.[4] Its mechanism of action is the inhibition of the GyrB subunit of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair.[5] By competitively inhibiting the ATPase activity of GyrB, this compound prevents the negative supercoiling of DNA, leading to a cessation of cell division and eventual bacterial cell death.

Antibacterial Spectrum

The antibacterial activity of novobiocin, and by extension this compound, is most pronounced against Gram-positive organisms. A summary of the Minimum Inhibitory Concentrations (MICs) for novobiocin against a range of bacterial species is presented in Table 1. It is important to note that while novobiocin is generally less effective against Gram-negative bacteria due to permeability issues of the outer membrane, its activity can be enhanced in the presence of membrane permeabilizing agents.

Table 1: Antibacterial Spectrum of Novobiocin

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 | 0.125 | |

| Staphylococcus aureus | (Oxacillin-resistant) | 0.25 (MIC90) | |

| Mycobacterium tuberculosis | - | 2.5 | |

| Francisella tularensis | - | >64 | |

| Escherichia coli | - | >64 | |

| Acinetobacter baumannii | ATCC 17978 | 10 |

Note: Data for novobiocin is presented as a proxy for this compound's activity. The MIC90 represents the concentration required to inhibit 90% of the tested isolates.

Experimental Protocol: Antibacterial Susceptibility Testing (Disk Diffusion Method)

This protocol is adapted from the Kirby-Bauer disk diffusion method for determining the susceptibility of a bacterial strain to novobiocin.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Tryptic Soy Broth (TSB) or sterile saline

-

Sterile cotton swabs

-

Novobiocin disks (5 µg)

-

Bacterial culture to be tested (18-24 hour pure culture)

-

McFarland 0.5 turbidity standard

-

Incubator (35-37°C)

-

Calipers or ruler

Procedure:

-

Inoculum Preparation: From a pure culture, select 3-5 isolated colonies and suspend them in TSB or sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

-

Inoculation of MHA Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension. Remove excess inoculum by pressing and rotating the swab against the inside of the tube above the liquid level. Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

-

Application of Antibiotic Disk: Using sterile forceps, place a 5 µg novobiocin disk onto the center of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar surface.

-

Incubation: Invert the plate and incubate at 35-37°C for 18-24 hours.

-

Interpretation of Results: After incubation, measure the diameter of the zone of inhibition around the disk in millimeters. The interpretation of susceptible or resistant is based on standardized zone diameter breakpoints (for Staphylococcus saprophyticus, a zone of ≤16 mm is considered resistant).

Anticancer Activity

The anticancer properties of this compound stem from its ability to inhibit the C-terminal domain of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis. By binding to the C-terminal ATP-binding site of Hsp90, this compound disrupts the chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90 client proteins. This results in the simultaneous disruption of multiple oncogenic signaling pathways.

Anticancer Spectrum

Novobiocin and its analogues have demonstrated cytotoxic activity against a variety of cancer cell lines. The half-maximal inhibitory concentrations (IC50) are typically in the micromolar range, although synthetic derivatives have been developed with significantly enhanced potency. A summary of the IC50 values for novobiocin against several cancer cell lines is provided in Table 2.

Table 2: Anticancer Activity of Novobiocin

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SKBr3 | Breast Cancer | ~700 | |

| HTB-26 | Breast Cancer | 10 - 50 | |

| PC-3 | Pancreatic Cancer | 10 - 50 | |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | |

| A549 | Lung Cancer | ~700 (Analog IC50: 0.15) |

Note: The high IC50 value for novobiocin in some cell lines has prompted the development of more potent synthetic analogues.

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

This compound or its derivatives

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multi-well plate reader (spectrophotometer)

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with untreated cells as a control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Mechanisms of Action: Visualized Pathways and Workflows

Inhibition of Bacterial DNA Gyrase

This compound targets the GyrB subunit of DNA gyrase, preventing ATP hydrolysis and thereby inhibiting the enzyme's ability to introduce negative supercoils into the bacterial DNA. This leads to the disruption of DNA replication and transcription, ultimately causing cell death.

Inhibition of Hsp90 and Degradation of Client Proteins

This compound binds to the C-terminal ATP-binding pocket of Hsp90, which disrupts its chaperone function. This leads to the instability of Hsp90 client proteins, which are then targeted for ubiquitination and degradation by the proteasome.

Experimental Workflow: Hsp90 Client Protein Degradation Assay

A common method to confirm Hsp90 inhibition is to measure the degradation of its client proteins via Western blot analysis.

Conclusion

This compound exhibits a compelling dual mechanism of action, targeting both bacterial DNA gyrase and human Hsp90. This positions it as a promising scaffold for the development of both novel antibacterial and anticancer agents. The data and protocols presented in this technical guide offer a comprehensive foundation for researchers to explore and harness the therapeutic potential of this compound and its derivatives. Further research into structure-activity relationships and formulation strategies will be critical in translating the in vitro activities of these compounds into clinically effective therapies.

References

- 1. Novobiocin | C31H36N2O11 | CID 54675769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Novobiocin susceptibility test: Principle, Procedure and Results interpretations [onlinebiologynotes.com]

- 3. micromasterlab.com [micromasterlab.com]

- 4. Novobiocin and Additional Inhibitors of the Hsp90 C-Terminal Nucleotide-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

Novobiocic Acid as a Secondary Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Novobiocin, an aminocoumarin antibiotic produced by Streptomyces species such as Streptomyces niveus and Streptomyces spheroides, is a potent inhibitor of bacterial DNA gyrase.[1] Its aglycone, novobiocic acid, forms the core of this secondary metabolite and is a subject of significant interest for the development of novel antibacterial agents and other therapeutics. This technical guide provides an in-depth overview of this compound, focusing on its biosynthesis, mechanism of action, and relevant experimental methodologies.

Biosynthesis of Novobiocin

Novobiocin is synthesized from three primary precursors that form its characteristic three-ring structure: Ring A (3-dimethylallyl-4-hydroxybenzoic acid), Ring B (a substituted aminocoumarin), and Ring C (the sugar moiety L-noviose).[2] this compound comprises Rings A and B linked by an amide bond. The biosynthetic pathway is orchestrated by a cluster of genes, including regulatory and resistance genes.

The key steps in the biosynthesis of this compound are:

-

Ring A (3-dimethylallyl-4-hydroxybenzoic acid) Synthesis: This moiety originates from prephenate, a precursor from the shikimic acid pathway.[2]

-

Ring B (Aminocoumarin) Synthesis: The aminocoumarin core is derived from L-tyrosine.[2]

-

Amide Bond Formation: The formation of the amide bond between Ring A and Ring B is a crucial step catalyzed by this compound synthetase.[3]

Regulatory Pathway

The biosynthesis of novobiocin is regulated by a cascade-like mechanism involving two positive regulatory genes, novE and novG. Transcription of novG is dependent on the presence of NovE. The NovG protein then acts as a DNA-binding transcriptional activator, binding to a specific site upstream of the novH gene, which is part of a large operon containing 16 biosynthetic genes (novH to novW). This binding event initiates the transcription of these essential biosynthetic genes.

Biosynthetic Pathway of this compound

The following diagram illustrates the key enzymatic steps in the formation of this compound.

Quantitative Data

Inhibitory Activity against DNA Gyrase

Novobiocin and its analogs are potent inhibitors of the ATPase activity of the GyrB subunit of DNA gyrase. The 50% inhibitory concentration (IC50) is a key measure of their potency.

| Compound | Enzyme Source | IC50 (µM) | Reference |

| Novobiocin | E. coli DNA Gyrase | 0.17 | |

| Novobiocin | E. coli DNA Gyrase | 0.9 | |

| Novobiocin | S. aureus DNA Gyrase | <0.004 - 0.19 | |

| Clorobiocin | E. coli DNA Gyrase | 0.08 |

Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Organism | MIC (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | 0.25 (MIC90) | |

| Acinetobacter baumannii ATCC 17978 | 10 | |

| Escherichia coli | 128 |

Enzyme Kinetics

Kinetic parameters for some of the enzymes in the novobiocin biosynthetic pathway have been determined.

| Enzyme | Substrate(s) | Km (µM) | kcat (min-1) | Reference |

| NovL | Ring A (3-dimethylallyl-4-hydroxybenzoic acid) | 19 | - | |

| NovL | Ring B (3-amino-4,7-dihydroxy-8-methylcoumarin) | 131 | - | |

| NovP | Desmethyldescarbamoyl novobiocin | 9.5 | 0.400 |

Experimental Protocols

Purification of Novobiocin from Streptomyces Culture

This protocol is a generalized procedure based on common extraction and purification techniques for novobiocin.

Workflow Diagram

Methodology

-

Fermentation and Harvest: Culture a novobiocin-producing Streptomyces strain in a suitable production medium. Harvest the fermentation broth at the peak of antibiotic production, typically at a pH of 7.0-8.0.

-

Filtration: Filter the whole broth to separate the mycelia from the culture filtrate.

-

Acidification and Solvent Extraction: Acidify the filtrate to a pH below 7.0. Extract the acidified filtrate with a water-immiscible organic solvent such as ethyl acetate or amyl acetate. Novobiocin will partition into the organic phase.

-

Aqueous Back-Extraction: Extract the organic phase with an aqueous alkaline buffer solution (pH ≥ 8.5). The novobiocin will move into the aqueous phase as a salt.

-

Chromatographic Purification: Further purify the novobiocin using chromatographic techniques. Ion-exchange chromatography can be employed, where novobiocin is adsorbed onto an anionic resin and then eluted. High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18) can be used for final purification and analysis.

-

Crystallization: The purified novobiocin can be crystallized from a suitable solvent system.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed circular DNA by DNA gyrase.

Methodology

-

Reaction Mixture Preparation: On ice, prepare a reaction mixture containing assay buffer (typically including Tris-HCl, KCl, MgCl2, DTT, and spermidine), ATP, and relaxed plasmid DNA (e.g., pBR322).

-

Inhibitor Addition: Add the test compound (e.g., this compound derivatives) or a known inhibitor (e.g., novobiocin) at various concentrations to the reaction mixtures. Include a no-inhibitor control.

-

Enzyme Addition and Incubation: Add a defined amount of DNA gyrase to each reaction mixture to initiate the supercoiling reaction. Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.

-

Agarose Gel Electrophoresis: Analyze the reaction products by electrophoresis on an agarose gel.

-

Visualization and Quantification: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA. Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition at each compound concentration and calculate the IC50 value.

Heterologous Expression of Novobiocin Biosynthetic Genes

This technique involves expressing the novobiocin biosynthetic gene cluster in a more genetically tractable host, such as Streptomyces coelicolor or Streptomyces lividans, to study gene function and engineer novel analogs.

Methodology

-

Gene Cluster Cloning: Clone the entire novobiocin biosynthetic gene cluster from the producer strain into a suitable vector, such as a cosmid or a bacterial artificial chromosome (BAC).

-

Vector Modification: Introduce necessary genetic elements into the vector for integration into the heterologous host's chromosome. This can be achieved using techniques like λ-Red-mediated recombination to insert the integrase gene (int) and attachment site (attP) of a phage like φC31.

-

Transformation of Heterologous Host: Introduce the modified vector containing the gene cluster into the chosen heterologous Streptomyces host via protoplast transformation or conjugation.

-

Integration and Selection: Select for transformants where the gene cluster has integrated into the host chromosome at a specific attachment site (attB).

-

Cultivation and Analysis: Cultivate the recombinant strain under conditions that promote secondary metabolite production. Analyze the culture broth for the production of novobiocin or related compounds using techniques like HPLC and mass spectrometry.

Conclusion

This compound, as the core of the antibiotic novobiocin, represents a fascinating and important secondary metabolite. Understanding its complex biosynthetic pathway, regulatory mechanisms, and mode of action is crucial for the development of new antibacterial agents that can combat the growing threat of antibiotic resistance. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate this promising molecule and its derivatives. The continued exploration of this compound and its biosynthesis holds significant potential for the discovery and engineering of novel therapeutics.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Novobiocic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Novobiocic acid is the aglycone core of the aminocoumarin antibiotic novobiocin. As a key intermediate in novobiocin biosynthesis and a potential standalone therapeutic agent, accurate and reliable quantitative analysis of this compound is crucial in various research and development settings, including fermentation process monitoring, metabolic engineering, and pharmacokinetic studies. This application note provides a detailed protocol for the analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described methods are applicable for the determination of this compound in microbial culture extracts and other relevant matrices.

Chromatographic Methods

Several RP-HPLC methods can be employed for the analysis of this compound. The selection of the column and mobile phase can be tailored to the specific analytical requirements, such as resolution from other metabolites or analysis time. Below are two exemplary methods that have been shown to be effective.

Method 1: Gradient Elution for High Resolution

This method is particularly useful for separating this compound from other components in a complex matrix, such as a bacterial fermentation broth.

Method 2: Isocratic Elution for Routine Analysis

This method offers a simpler and faster analysis, suitable for routine quantification where high-throughput is desired and the sample matrix is less complex.

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Method 1: Gradient Elution | Method 2: Isocratic Elution |

| Column | Multosphere RP18-5 (250 x 4 mm, 5 µm)[1] | C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase A | 1% Formic Acid in Water[1] | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Methanol[1] | Acetonitrile |

| Gradient | Linear from 60% to 100% B over a specified time | Isocratic |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 305 nm[1] | 340 nm[2] |

| Injection Volume | 10-20 µL | 10-20 µL |

| Column Temperature | Ambient or controlled at 25-30 °C | Ambient or controlled at 25-30 °C |

Experimental Protocols

Standard Solution Preparation

-

Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent such as methanol or acetonitrile to prepare a stock solution.

-

Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

Sample Preparation (from Microbial Culture)

-

Acidification: Take a known volume of the microbial culture medium (e.g., 100 mL) and acidify it to pH 2.0 using hydrochloric acid (HCl).

-

Extraction: Extract the acidified medium twice with an equal volume of ethyl acetate.

-

Washing: Wash the combined organic phases with deionized water to remove water-soluble impurities.

-

Drying: Dry the ethyl acetate phase over anhydrous sodium sulfate.

-

Evaporation: Evaporate the solvent to dryness under reduced pressure or a stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a known volume of the mobile phase (e.g., 1 mL of methanol) and filter through a 0.22 µm syringe filter before HPLC injection.

Method Validation

Table 2: Method Validation Parameters (Data for Novobiocin as a Surrogate)

| Parameter | Typical Acceptance Criteria | Example Data for Novobiocin |

| Linearity (R²) | ≥ 0.995 | 0.999 |

| Range | Dependent on application | 5-1000 µM in plasma |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | Not explicitly found for novobiocin |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.02 mg/kg in tissue |

| Accuracy (% Recovery) | 80-120% | Not explicitly found for novobiocin |

| Precision (% RSD) | ≤ 15% | Not explicitly found for novobiocin |

Note: The provided quantitative data is for novobiocin and should be used as a guideline. It is highly recommended to perform a full method validation for the specific application of this compound analysis.

Visualizations

Experimental Workflow for this compound HPLC Analysis

Caption: Workflow for HPLC analysis of this compound.

Logical Relationship of HPLC Method Components

References

Application Notes and Protocols: Enzymatic Assay for Novobiocic Acid Synthetase

Audience: Researchers, scientists, and drug development professionals.

Introduction

Novobiocin is an aminocoumarin antibiotic that functions by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.[1] The biosynthesis of novobiocin involves a key enzymatic step catalyzed by novobiocic acid synthetase (NovL). This enzyme is responsible for the formation of an amide bond between 3-dimethylallyl-4-hydroxybenzoic acid (also known as ring A) and 3-amino-4,7-dihydroxycoumarin (ring B) to produce this compound, the core structure of novobiocin.[2]

The enzymatic assay for this compound synthetase is a critical tool for studying the biosynthesis of novobiocin, screening for potential inhibitors of this pathway, and for the engineered production of novel antibiotic analogues. These application notes provide detailed protocols for the preparation of the enzyme and its substrates, the execution of the enzymatic assay, and the analysis of the reaction product.

Principle of the Assay

The enzymatic assay for this compound synthetase is based on the ATP-dependent ligation of two precursor molecules, 3-dimethylallyl-4-hydroxybenzoic acid and 3-amino-4,7-dihydroxycoumarin. The reaction is catalyzed by the NovL enzyme, which is a member of the superfamily of adenylate-forming enzymes.[2] The formation of the product, this compound, is monitored and quantified using reverse-phase high-performance liquid chromatography (HPLC) with UV detection. The rate of product formation is directly proportional to the activity of the this compound synthetase in the sample.

The overall reaction is as follows:

ATP + 3-dimethylallyl-4-hydroxybenzoic acid + 3-amino-4,7-dihydroxycoumarin → this compound + AMP + Pyrophosphate

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the enzymatic assay of this compound synthetase. It is important to note that detailed kinetic characterization of NovL is not extensively available in the public literature. The provided protocols will allow researchers to determine these parameters for their specific experimental conditions.

Table 1: Physicochemical and Kinetic Properties of this compound Synthetase (NovL)

| Parameter | Value | Reference |

| Enzyme Commission (EC) Number | 6.3.1.15 | N/A |

| Substrates | ATP, 3-dimethylallyl-4-hydroxybenzoic acid, 3-amino-4,7-dihydroxycoumarin | [2] |

| Product | This compound | [2] |

| Optimal pH | Not determined; assay performed at pH 8.0 | |

| Optimal Temperature | Not determined; assay performed at 30°C | |

| Km for ATP | Not reported | N/A |

| Km for 3-dimethylallyl-4-hydroxybenzoic acid | Not reported | N/A |

| Km for 3-amino-4,7-dihydroxycoumarin | Not reported | N/A |

| Vmax | Not reported | N/A |

| Known Inhibitors | Novobiocin (potential product inhibition) | Inferred |

Table 2: HPLC Parameters for this compound Analysis

| Parameter | Specification | Reference |

| Column | Multosphere RP18-5 (250 x 4 mm, 5 µm) or equivalent | |

| Mobile Phase | Linear gradient of 60% to 100% methanol in 1% aqueous formic acid | |

| Flow Rate | 1.0 mL/min | Inferred from standard HPLC methods |

| Detection Wavelength | 305 nm | |

| Retention Time of this compound | To be determined with an authentic standard | N/A |

Experimental Protocols

Protocol 1: Preparation of Cell-Free Extract Containing this compound Synthetase

This protocol describes the preparation of a cell-free extract containing active this compound synthetase from a heterologous expression host, such as Streptomyces lividans TK24, transformed with the novL gene.

Materials:

-

S. lividans TK24 transformant culture

-

CDM medium

-

50 mM Tris-HCl, pH 8.0

-

Buffer A (50 mM Tris-HCl pH 8.0, 5 mM dithiothreitol, 50 µM phenylmethylsulfonyl fluoride)

-

Sea sand, sterile

-

Mortar and pestle, pre-chilled

-

Centrifuge and centrifuge tubes

Procedure:

-

Inoculate a suitable volume of CDM medium with the S. lividans TK24 transformant.

-

Incubate the culture at 30°C with shaking until it reaches the late exponential or early stationary phase of growth.

-

Harvest the cells by centrifugation at 4°C.

-

Wash the cell pellet twice with cold 50 mM Tris-HCl (pH 8.0).

-

Weigh the wet cell pellet. For every 3 g of cells, add 3 mL of Buffer A.

-

Transfer the cell suspension to a pre-chilled mortar containing sterile sea sand.

-

Grind the cells for 20 minutes at 4°C to ensure cell lysis.

-

Transfer the homogenate to a centrifuge tube and centrifuge at high speed (e.g., >12,000 x g) for 20 minutes at 4°C to pellet cell debris.

-

Carefully collect the supernatant, which is the cell-free extract containing the this compound synthetase.

-

Determine the protein concentration of the cell-free extract using a standard method, such as the Bradford assay.

-

Use the extract immediately or store it in aliquots at -80°C.

Protocol 2: Preparation of Substrates

2a. Preparation of 3-dimethylallyl-4-hydroxybenzoic acid (Ring A)

This substrate can be obtained by the hydrolysis of novobiocin.

Materials:

-

Novobiocin sodium salt

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve novobiocin in an appropriate volume of dilute HCl.

-

Heat the solution under reflux for a sufficient time to achieve hydrolysis. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling, extract the aqueous solution with ethyl acetate.

-

Combine the organic phases and wash with water until the pH is neutral.

-

Dry the ethyl acetate layer over anhydrous Na₂SO₄.

-

Evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by silica gel column chromatography to obtain pure 3-dimethylallyl-4-hydroxybenzoic acid.

2b. Preparation of 3-amino-4,7-dihydroxycoumarin (Ring B)

This compound can be synthesized via nitration of 4,7-dihydroxycoumarin followed by reduction.

Materials:

-

4,7-dihydroxycoumarin

-

Glacial acetic acid

-

Nitrating agent (e.g., nitric acid)

-

Palladium on carbon (Pd/C) catalyst

-

Methanol

-

Hydrogen gas supply

Procedure:

-

Suspend 4,7-dihydroxycoumarin in glacial acetic acid.

-

Carefully add the nitrating agent at a controlled temperature to yield 3-nitro-4,7-dihydroxycoumarin.

-

Isolate and purify the nitro derivative.

-

Suspend the 3-nitro-4,7-dihydroxycoumarin in methanol.

-

Add a catalytic amount of Pd/C.

-

Hydrogenate the mixture at atmospheric pressure until the reduction is complete (monitor by TLC).

-

Filter off the catalyst and evaporate the solvent to obtain 3-amino-4,7-dihydroxycoumarin.

Protocol 3: Enzymatic Assay for this compound Synthetase

Materials:

-

Cell-free extract containing NovL

-

Tris-HCl buffer (50 mM, pH 8.0)

-

ATP solution

-

3-dimethylallyl-4-hydroxybenzoic acid solution

-

3-amino-4,7-dihydroxycoumarin solution

-

MnCl₂ solution

-

1.5 M Trichloroacetic acid (TCA)

-

Ethyl acetate

-

Methanol

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube. The final volume of the assay is 100 µL.

-

The reaction mixture should contain:

-

100 µg of total protein from the cell-free extract

-

Substrates at desired concentrations (e.g., for kinetic studies, vary the concentration of one substrate while keeping the others saturated)

-

5 mM MnCl₂

-

ATP at a saturating concentration

-

50 mM Tris-HCl, pH 8.0

-

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the cell-free extract.

-

Incubate the reaction at 30°C for 20 minutes.

-

Stop the reaction by adding 5 µL of 1.5 M TCA.

-

Extract the product by adding 1 mL of ethyl acetate and vortexing thoroughly.

-

Centrifuge to separate the phases.

-

Transfer the organic (upper) phase to a new tube and evaporate to dryness.

-

Dissolve the residue in a suitable volume (e.g., 100 µL) of 50% (v/v) methanol in water.

-

The sample is now ready for HPLC analysis.

Protocol 4: HPLC Analysis of this compound

Procedure:

-

Equilibrate the HPLC system with the initial mobile phase conditions (60% methanol in 1% aqueous formic acid).

-

Inject a known amount of the prepared sample onto the C18 column.

-

Run the linear gradient from 60% to 100% methanol over a suitable time frame (e.g., 20-30 minutes).

-

Monitor the absorbance at 305 nm.

-

Identify the peak corresponding to this compound by comparing its retention time with that of an authentic standard.

-

Quantify the amount of this compound produced by integrating the peak area and comparing it to a standard curve generated with known concentrations of this compound.

Visualizations

Caption: Biosynthetic pathway of novobiocin highlighting the NovL-catalyzed step.

Caption: Workflow for the enzymatic assay of this compound synthetase.

References

Application Notes and Protocols: Utilizing Novobiocin and its Analogs in Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Novobiocin, an aminocoumarin antibiotic, has garnered significant interest in oncology research due to its anticancer properties.[1] Initially identified as a DNA gyrase inhibitor, novobiocin was later discovered to be a C-terminal inhibitor of Heat shock protein 90 (Hsp90).[2][3] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell proliferation, survival, and signaling.[4] Inhibition of Hsp90 leads to the degradation of these oncoproteins, making it a compelling target for cancer therapy.[4] More recently, novobiocin has been identified as a first-in-class inhibitor of DNA polymerase theta (Polθ), a key enzyme in DNA repair, highlighting its potential in treating cancers with specific DNA repair deficiencies, such as those with BRCA1 or BRCA2 mutations.

These application notes provide a comprehensive overview of the use of novobiocin and its more potent analogs in cancer cell line research, including detailed experimental protocols and a summary of their effects on various signaling pathways.

Data Presentation: In Vitro Efficacy of Novobiocin and Analogs

Novobiocin itself exhibits relatively weak anti-proliferative activity, with IC50 values often in the high micromolar range. Consequently, numerous analogs have been synthesized to improve potency. The following tables summarize the half-maximal inhibitory concentrations (IC50) of novobiocin and some of its key analogs across various cancer cell lines.

Table 1: IC50 Values of Novobiocin in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SKBr3 | Breast Cancer | ~700 | |

| MDA1986 | Head and Neck Squamous Cell Carcinoma | >700 | |

| JMAR | Head and Neck Squamous Cell Carcinoma | >700 | |

| LNCaP | Prostate Cancer | ~400 |

Table 2: IC50 Values of Novobiocin Analogs in Cancer Cell Lines

| Analog | Cell Line | Cancer Type | IC50 (µM) | Reference |

| KU174 | MDA1986 | Head and Neck Squamous Cell Carcinoma | 7.5 | |

| KU174 | JMAR | Head and Neck Squamous Cell Carcinoma | 4.3 | |

| Compound 68 | - | - | 23.4 | |

| A4 | - | Breast and Prostate Cancer | 1 (induces client protein degradation) | |

| F-4 | LNCaP | Prostate Cancer | Shows improved cytotoxicity over 17-AAG | |

| Analog 95 | MCF-7 | Breast Cancer | 6 |

Key Signaling Pathways Affected by Novobiocin

Novobiocin and its analogs exert their anticancer effects through the modulation of several critical signaling pathways.

Hsp90 Client Protein Degradation Pathway

As a C-terminal inhibitor of Hsp90, novobiocin disrupts the chaperone's function, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins. This disrupts multiple oncogenic signaling cascades simultaneously.

Figure 1: Hsp90 client protein degradation pathway initiated by novobiocin.

DNA Polymerase Theta (Polθ) Inhibition and cGAS-STING Pathway Activation

Novobiocin inhibits the ATPase activity of Polθ, a crucial enzyme for DNA repair, particularly in cells with deficient homologous recombination (e.g., BRCA1/2 mutations). This leads to an accumulation of cytosolic DNA fragments, which activates the cGAS-STING pathway, triggering an innate immune response.

References

- 1. benchchem.com [benchchem.com]

- 2. Novobiocin blocks nucleic acid binding to Polθ and inhibits stimulation of its ATPase activity. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]

- 3. Novobiocin Analogues That Inhibit the MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Application Notes and Protocols: Novobiocic Acid in Drug Potentiation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Novobiocic acid, a derivative of the aminocoumarin antibiotic novobiocin, has garnered significant interest in oncology research for its role in potentiating the cytotoxic effects of various anticancer agents. The primary mechanism underlying this potentiation is the inhibition of the C-terminal ATP-binding site of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of a multitude of client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and resistance to therapy.[1]

Unlike N-terminal Hsp90 inhibitors, which can induce a pro-survival heat shock response, C-terminal inhibitors like this compound and its analogs can circumvent this effect, making them attractive candidates for combination therapies.[2][3] By inhibiting Hsp90, this compound analogues lead to the degradation of key oncogenic client proteins, thereby sensitizing cancer cells to the effects of other chemotherapeutic drugs. This application note provides a summary of the quantitative data from drug potentiation studies involving this compound analogs and detailed protocols for key experimental assays.

Data Presentation: Quantitative Analysis of Drug Potentiation